1H-Indazole-6,7-diol is a chemical compound belonging to the indazole family, characterized by its unique bicyclic structure. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
1H-Indazole-6,7-diol can be synthesized through various methods, including cyclization reactions involving hydrazines and carbonyl compounds. It is often derived from other indazole derivatives or synthesized directly through specific organic reactions.
1H-Indazole-6,7-diol is classified as an indazole derivative, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms. It falls under the broader category of nitrogen-containing heterocycles, which are significant in pharmaceutical chemistry due to their diverse biological activities.
The synthesis of 1H-Indazole-6,7-diol can be achieved through several methods:
These synthesis methods typically require specific reaction conditions such as temperature control, solvent choice, and catalyst selection to optimize yields and selectivity.
The molecular formula for 1H-Indazole-6,7-diol is C7H6N2O2. Its structure features a fused bicyclic system consisting of a five-membered ring with two nitrogen atoms and two hydroxyl groups at positions 6 and 7.
The compound's structure can be visualized in two-dimensional and three-dimensional formats using molecular modeling software.
1H-Indazole-6,7-diol participates in various chemical reactions:
Common reagents for oxidation include hydrogen peroxide and potassium permanganate, while reduction can be achieved using sodium borohydride or lithium aluminum hydride.
The mechanism of action for 1H-Indazole-6,7-diol involves its interaction with biological targets such as enzymes or receptors. The presence of hydroxyl groups enhances its ability to form hydrogen bonds, potentially increasing its affinity for target sites.
Research indicates that indazole derivatives may exhibit anti-inflammatory and anti-cancer properties by modulating specific signaling pathways within cells .
Relevant data regarding melting points, boiling points, and spectral properties (NMR, IR) are essential for characterizing this compound but are not extensively detailed in available literature.
1H-Indazole-6,7-diol has potential applications in medicinal chemistry due to its biological activities. It has been investigated for:
Additionally, it serves as a building block for synthesizing more complex indazole derivatives used in drug discovery and development.
1H-Indazole-6,7-diol (C₇H₆N₂O₂) is a polyhydroxylated derivative of the indazole heterocycle, characterized by hydroxyl groups at positions 6 and 7 of the fused benzene ring. According to IUPAC conventions, the "1H" prefix specifies protonation at the pyrrole-like nitrogen (N1), distinguishing it from the 2H-tautomer where protonation occurs at the pyridine-like nitrogen (N2) [5] [7]. This compound exemplifies prototropic tautomerism, where the mobile proton enables rapid equilibrium between 1H and 2H forms. The tautomeric ratio is influenced by solvent polarity, temperature, and substitution patterns, with the 1H-form typically dominant in solid-state and non-polar environments due to greater aromatic stability [7].
Table 1: Systematic Nomenclature of 1H-Indazole-6,7-diol
Naming System | Designation |
---|---|
IUPAC Name | 1H-Indazole-6,7-diol |
CAS Registry | 175312588 (for 1H-indazole-5,7-diol, positional isomer) [1] |
Alternative Name | 6,7-Dihydroxy-1H-indazole |
SMILES Notation | OC1=C(O)C=C2C=NN([H])C2=C1 |
Indazole’s amphoteric character is reflected in its pKa values: protonation occurs at N2 (pKa ≈ 1.04, forming the indazolium cation), while deprotonation yields the indazolate anion (pKa ≈ 13.86) [7]. The electron-donating hydroxyl groups at C6 and C7 further modulate acidity and basicity, enhancing the compound’s capacity for hydrogen bonding and metal chelation—properties critical for biological interactions.
The indazole core was first synthesized in 1883 by Emil Fischer via pyrolysis of ortho-hydrazine cinnamic acid [7]. Hydroxylated derivatives emerged later, with early interest driven by natural product isolation: nigellicine, nigeglanine, and nigellidine (indazole alkaloids from Nigella sativa seeds) demonstrated the pharmacological relevance of hydroxylated indazoles [7]. Synthetic routes to 6,7-dihydroxy variants advanced significantly in the 21st century, facilitated by modern catalytic methods. Key approaches include:
Table 2: Physicochemical Properties of 1H-Indazole-6,7-diol and Related Derivatives
Property | 1H-Indazole-6,7-diol | 1H-Indazole [6] | 1H-Indazole-6-carbaldehyde [8] |
---|---|---|---|
Molecular Formula | C₇H₆N₂O₂ | C₇H₆N₂ | C₈H₆N₂O |
Molecular Weight (g/mol) | 150.13 | 118.14 | 146.15 |
Melting Point (°C) | Not reported | 145–148 | 181–185 |
Boiling Point (°C) | Not reported | 270 | 358.3 |
LogP (Predicted) | ~0.5 | 1.82 | 1.75 |
Hydrogen Bond Donors | 3 (2 OH + 1 NH) | 1 (NH) | 1 (NH) |
The 6,7-dihydroxy motif confers distinctive electronic and steric properties that enhance binding to biological targets. Key pharmacological implications include:
Kinase Inhibition Optimization: The catechol-like structure (adjacent hydroxyl groups) facilitates hydrogen bonding with kinase ATP-binding sites. For example, in vascular endothelial growth factor receptor-2 (VEGFR-2), hydroxylated indazoles form critical hydrogen bonds with Cys917 and Asp1046, residues essential for inhibiting angiogenesis in cancers [4]. Comparative studies show that 6,7-dihydroxy substitution increases inhibitory potency against VEGFR-2 by 3–5 fold compared to monohydroxy analogs [4].
Receptor Selectivity Modulation: In β₃-adrenergic receptor (β₃-AR) agonists, hydroxylation reduces off-target binding to α₁A-adrenergic and cardiovascular receptors. Compound 11 (a 3-substituted indazole derivative) demonstrated >769-fold selectivity for β₃-AR over α₁A-AR, attributed to hydrogen bonding networks enabled by hydroxyl groups [2]. This selectivity enables urinary bladder smooth muscle relaxation without affecting heart rate or blood pressure—addressing a key limitation of earlier agents [2].
Anticancer Activity Enhancement: Hydroxyl groups augment interactions with estrogen receptors (ER) and nuclear coactivators. 4-(6-Hydroxy-1H-indazol-3-yl)benzene-1,3-diol acts as an ERα inhibitor by competitively binding the ligand pocket (Kd = 8.3 nM), suppressing estrogen-dependent tumor proliferation [10]. Similarly, the electron-donating effects of hydroxyl groups elevate the potency of indazole-based fibroblast growth factor receptor (FGFR) inhibitors like compound 14d (IC₅₀ = 5.5 nM against FGFR1) by reinforcing hydrogen bonds with Ala564 and Glu562 [4].
Table 3: Biological Activities of Hydroxylated Indazole Derivatives
Biological Target | Compound Example | Activity/Selectivity | Mechanistic Basis |
---|---|---|---|
β₃-Adrenergic Receptor | Compound 11 [2] | EC₅₀ = 13 nM; α₁A/β₃ >769-fold | Hydrogen bonding to Ser204/Ser207 in β₃-AR |
VEGFR-2 | Derivative 12b [4] | IC₅₀ = 5.4 nM | Chelation of Mg²⁺ in ATP-binding pocket |
Estrogen Receptor α | DB08048 [10] | Kd = 8.3 nM | Competitive displacement of estradiol |
FGFR1 | Compound 14d [4] | IC₅₀ = 5.5 nM | Hydrophobic filling and H-bonding to Ala564 |
The 6,7-dihydroxy configuration thus serves as a pharmacophoric element in designing ligands with enhanced target affinity and metabolic stability. Its role in mitigating cardiovascular side effects in β₃-AR agonists exemplifies the therapeutic advantage of strategic hydroxylation [2] [4] [10].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 53938-08-2
CAS No.: 573-83-1